molecular formula C12H20N4O3 B3429971 6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione CAS No. 790232-14-3

6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione

Cat. No.: B3429971
CAS No.: 790232-14-3
M. Wt: 268.31 g/mol
InChI Key: WQDMJJWAWFCGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione” is a chemical compound with the molecular formula C7H11N3O3 . It is used only for research and development under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 185.18 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Recent Advances in Dopamine D2 Receptor Ligands

Dopamine plays a significant role in the central and peripheral nervous system, influencing various neuropsychiatric disorders. Research has identified specific pharmacophores with high affinity for D2 receptors, critical in treating schizophrenia, Parkinson's disease, depression, and anxiety. This highlights the importance of structural design in developing therapeutic agents targeting dopamine receptors, which could relate to the structural considerations for compounds like "6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione" in neuropsychiatric disorder treatment (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions provides insights into the chemical properties and reactivity of compounds containing piperidine, which is relevant for understanding the chemical behavior of "this compound." These reactions are foundational in synthesizing various pharmacologically active compounds, indicating the compound's potential versatility in drug development (Pietra & Vitali, 1972).

Development of Analytical Methods for Drug Compounds

The development of specific and sensitive analytical methods for drug compounds, as exemplified by the study of linagliptin, underlines the importance of analytical chemistry in drug development and quality control. This research aspect may inform methods for analyzing "this compound" in pharmaceutical formulations (Rode & Tajne, 2021).

Synthesis and Biological Activities of Curcumin Derivatives

The exploration of curcumin derivatives for improved medicinal and biological properties demonstrates the broader context of modifying natural compounds for enhanced efficacy and specificity. This research area might be relevant for understanding how structural modifications to compounds similar to "this compound" can enhance their biological activities and therapeutic potential (Omidi & Kakanejadifard, 2020).

Safety and Hazards

This compound is used only for research and development under the supervision of a technically qualified individual . For safety and handling, it is recommended to refer to its Material Safety Data Sheet .

Properties

IUPAC Name

6-amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-19-8-7-16-10(13)9(11(17)14-12(16)18)15-5-3-2-4-6-15/h9-10H,2-8,13H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOOXRRANSJXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(C(=O)NC1=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Reactant of Route 2
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Reactant of Route 3
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Reactant of Route 5
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Reactant of Route 6
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione

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